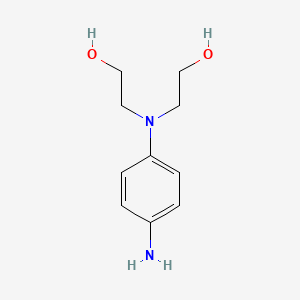

2,2'-(4-Aminophenylimino)diethanol

Description

Contextualization within Aromatic Amine and Diethanolamine (B148213) Chemistry

The chemical nature of 2,2'-(4-Aminophenylimino)diethanol is best understood by considering its constituent chemical classes. Aromatic amines are organic compounds where an amino group is directly attached to an aromatic ring. chemspider.com This class of compounds is foundational to the chemical industry, serving as crucial intermediates in the synthesis of a vast array of products, including dyes, pigments, and pharmaceuticals.

Diethanolamine (DEA) and its derivatives are characterized by the N,N-bis(2-hydroxyethyl) functional group. DEA itself is a polyfunctional molecule, acting as both a secondary amine and a diol. sigmaaldrich.com These compounds are widely used as surfactants, emulsifiers, corrosion inhibitors, and chemical intermediates. sigmaaldrich.commarketreport.jp The diethanolamine market is substantial, driven by its applications in personal care products, detergents, and gas treatment processes. marketreport.jpechemi.com

2,2'-(4-Aminophenylimino)diethanol synergistically combines these characteristics. The aromatic amine portion provides a rigid, planar structure and the potential for reactions typical of anilines, such as diazotization and electrophilic substitution. The diethanolamine moiety imparts hydrophilicity and provides reactive hydroxyl groups that can undergo further chemical modification.

Historical Perspective of Research on Related Compounds

The study of aromatic amines dates back to the 19th century, with initial syntheses marking a new chapter in organic chemistry. Their ability to produce vibrant colors led to their widespread adoption in the burgeoning dyestuff industry. However, a significant turning point in their research history was the discovery of the carcinogenic risk associated with some aromatic amines, which was first observed in dyestuff workers who developed urinary bladder cancer. cymitquimica.com This discovery prompted extensive research into the metabolism and biological activities of this class of compounds. cymitquimica.comcosmeticsinfo.org

Research on diethanolamine and its derivatives has been driven by their utility in a wide range of industrial applications. Historically, their role as emulsifiers and surfactants has been paramount. More recently, research trends have shifted towards developing derivatives with improved safety profiles and exploring bio-based sources for their synthesis. google.com This shift is largely in response to growing awareness of the potential health and environmental impacts of certain chemical compounds.

Current Research Landscape and Emerging Trends for 2,2'-(4-Aminophenylimino)diethanol

Current academic and industrial research on 2,2'-(4-Aminophenylimino)diethanol and its derivatives is multifaceted, spanning several areas of application.

One significant area of investigation is its use in cosmetology. The sulfate (B86663) salt, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, is utilized as an ingredient in permanent oxidative hair dye formulations. nih.gov In these products, it acts as a "developer" or "primary intermediate," undergoing oxidative polymerization in the presence of an oxidizing agent to form colored polymers that bind to hair proteins like keratin. Research in this area focuses on the stability, efficacy, and safety of such formulations. sielc.com

In the field of medicinal chemistry, 2,2'-(4-Aminophenylimino)diethanol has been identified as a synthetic antifungal agent. google.com Studies have shown it to be effective against a variety of fungi, including Aspergillus niger and Candida albicans. google.com Its mechanism of action is reported to be the inhibition of ergosterol (B1671047) synthesis, a critical component of fungal cell membranes, by blocking the enzyme lanosterol (B1674476) 14-alpha-demethylase. google.com

Furthermore, the compound serves as a valuable intermediate in advanced organic synthesis. Researchers have utilized 2,2'-(4-Aminophenylimino)diethanol as a building block for producing complex Schiff bases. These Schiff bases, in turn, are precursors for the synthesis of novel paracyclophanes, which are macrocyclic compounds with significant interest in supramolecular chemistry and materials science due to their unique structural and electronic properties. This application highlights an emerging trend of using relatively simple, commercially available molecules to construct highly complex and functional molecular architectures.

Interdisciplinary Significance in Chemical Sciences

The varied research applications of 2,2'-(4-Aminophenylimino)diethanol underscore its interdisciplinary significance.

Materials Science and Polymer Chemistry: Its use as a precursor for paracyclophanes and its ability to undergo oxidative polymerization in hair dyes demonstrate its relevance in the development of new materials and polymers.

Medicinal Chemistry and Biochemistry: The compound's antifungal properties and its specific enzymatic target make it a subject of interest for the design and development of new therapeutic agents. google.com A structurally related compound, 2,2′-(4-Methylphenylimino)diethanol, has also been studied for its antimicrobial activity. echemi.com

Organic and Supramolecular Chemistry: As a versatile building block, it is significant for synthetic chemists creating complex molecules and supramolecular assemblies.

Cosmetic Science: Its role as a key component in hair coloring products places it at the intersection of chemistry and cosmetology, driving research into the chemical processes of hair dyeing. nih.govsielc.com

Analytical Chemistry: Methods like High-Performance Liquid Chromatography (HPLC) have been developed for the analysis of this compound in mixtures with other dye precursors, highlighting its importance in quality control and analytical methodology.

Chemical and Physical Properties of 2,2'-(4-Aminophenylimino)diethanol

| Property | Value | Source(s) |

| CAS Number | 7575-35-1 | nih.govcosmeticsinfo.org |

| Molecular Formula | C₁₀H₁₆N₂O₂ | nih.govgoogle.com |

| Molecular Weight | 196.25 g/mol | nih.govgoogle.com |

| Melting Point | 87-88 °C | cosmeticsinfo.org |

| Boiling Point | 201-205 °C @ 1 Torr | cosmeticsinfo.org |

| Density | 1.244 g/cm³ | cosmeticsinfo.org |

| IUPAC Name | 2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14/h1-4,13-14H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYHXYLVTWDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54381-16-7 (sulfate[1:1]salt), 57524-61-5 (sulfate[2:1]salt), 58262-44-5 (sulfate salt) | |

| Record name | N,N-Bis-(2-hydroxyethyl)-4-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9043805 | |

| Record name | 2,2'-[(4-Aminophenyl)imino]bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7575-35-1 | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7575-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis-(2-hydroxyethyl)-4-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[(4-Aminophenyl)imino]bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(4-aminophenylimino)diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-((4-AMINOPHENYL)IMINO)BISETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0618TXU5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving 2,2 4 Aminophenylimino Diethanol

Direct Synthesis Strategies for 2,2'-(4-Aminophenylimino)diethanol

The direct synthesis of 2,2'-(4-Aminophenylimino)diethanol, also known as N,N-bis(2-hydroxyethyl)-p-phenylenediamine, can be approached through several key strategies. These methods primarily involve building the molecule by forming the crucial carbon-nitrogen bonds and manipulating precursor functional groups.

Reductive Amination Approaches Utilizing Nitrobenzene (B124822) Precursors

A prominent and industrially relevant method for synthesizing aromatic amines is the reduction of a corresponding nitroaromatic compound. For 2,2'-(4-Aminophenylimino)diethanol, this strategy typically involves a two-step sequence.

First, a nitroaromatic precursor, such as p-nitroaniline, undergoes hydroxyethylation. This is commonly achieved by reacting p-nitroaniline with ethylene (B1197577) oxide. The reaction introduces the two hydroxyethyl (B10761427) groups onto the nitrogen atom of the amino group, yielding the intermediate N,N-bis(2-hydroxyethyl)-4-nitroaniline.

The second and final step is the reduction of the nitro group of this intermediate to a primary amine. This transformation is a classic reaction in organic synthesis with numerous established protocols. Catalytic hydrogenation is a widely used method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com Alternatively, chemical reduction methods using reagents such as tin(II) chloride (SnCl₂) in acidic media, or iron (Fe) powder in acetic acid, provide effective conversion of the nitro group to the desired primary amine, completing the synthesis of 2,2'-(4-Aminophenylimino)diethanol. commonorganicchemistry.com Recent advancements have also utilized nanoparticle-based catalysts for the efficient reduction of nitroanilines. nih.govnih.gov

Diethanolamine (B148213) Alkylation Approaches

An alternative synthetic route involves the direct alkylation of diethanolamine with a suitable phenyl precursor. In this approach, diethanolamine acts as the nucleophile. A common substrate is a p-substituted nitrobenzene bearing a good leaving group, such as p-chloronitrobenzene.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the secondary amine of diethanolamine displaces the chloride on the aromatic ring to form N,N-bis(2-hydroxyethyl)-4-nitroaniline. This reaction is typically carried out in the presence of a base to neutralize the HCl generated. Following the alkylation step, the resulting nitro-intermediate is reduced to the final product, 2,2'-(4-Aminophenylimino)diethanol, using the standard reduction methods described in the previous section (e.g., catalytic hydrogenation). commonorganicchemistry.com This pathway offers a different strategic approach to assembling the target molecule, starting with the diethanolamine unit.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of 2,2'-(4-Aminophenylimino)diethanol are highly dependent on the reaction conditions, particularly for the critical nitro group reduction step. Research into the reduction of substituted nitroaromatics provides insight into how various parameters can be fine-tuned for optimal results. Factors such as the choice of catalyst, reducing agent, solvent, and temperature play a crucial role.

For instance, studies on the catalytic reduction of nitroanilines have demonstrated that both the catalyst type and its loading level significantly impact conversion rates and reaction times. nih.govnih.govnih.gov The use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent in combination with a heterogeneous catalyst is a common and effective method. nih.govnih.gov The selection of the solvent system, ranging from water to organic solvents like methanol (B129727) or ethyl acetate, can also influence the reaction's efficiency. nih.gov

Below is an interactive data table illustrating the effect of different catalytic systems on the reduction of 4-nitroaniline, a key step analogous to the final stage in the synthesis of 2,2'-(4-Aminophenylimino)diethanol.

| Catalyst | Reducing Agent | Solvent | Time | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| CuFe₂O₄ NPs | NaBH₄ | Water | 40 s | 96.5 | nih.govnih.gov |

| Fe₃O₄@SiO₂@Pd(ii)-polysalophen | NaBH₄ | Water | Reflux | High Yield | nih.gov |

| Au/SiO₂/Fe₃O₄ | NaBH₄ | - | 225 s | 100 | nih.gov |

| H₂ | Pd/C | Various | - | Standard Method | commonorganicchemistry.com |

Synthesis of Advanced Derivatives and Analogs of 2,2'-(4-Aminophenylimino)diethanol

The structure of 2,2'-(4-Aminophenylimino)diethanol, featuring a primary aromatic amine and two primary hydroxyl groups, offers multiple reactive sites for the synthesis of a diverse range of derivatives.

Formation of Schiff Base Derivatives via Condensation Reactions

The primary aromatic amino group in 2,2'-(4-Aminophenylimino)diethanol is a nucleophilic center that readily reacts with carbonyl compounds, such as aldehydes and ketones, to form Schiff base derivatives (imines). This condensation reaction typically involves heating the amine with the carbonyl compound, often with acid or base catalysis, in a solvent like ethanol (B145695), with the removal of water driving the reaction to completion. uitm.edu.myresearchpublish.com

The formation of the C=N double bond (azomethine group) extends the conjugation of the aromatic system and allows for the introduction of a wide variety of substituents, depending on the carbonyl compound used. This versatility makes Schiff base formation a powerful tool for modifying the electronic and steric properties of the parent molecule. uitm.edu.my

The following table provides examples of Schiff base derivatives that can be synthesized from 2,2'-(4-Aminophenylimino)diethanol and various aldehydes.

| Aldehyde Reactant | Structure of Aldehyde | Resulting Schiff Base Derivative Name |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | 2,2'-((4-(Benzylideneamino)phenyl)imino)diethanol |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | HOC₆H₄CHO | 2-(((4-(N,N-bis(2-hydroxyethyl)amino)phenyl)imino)methyl)phenol |

| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | 2,2'-((4-((4-Nitrobenzylidene)amino)phenyl)imino)diethanol |

| 2-Naphthaldehyde | C₁₀H₇CHO | 2,2'-((4-((Naphthalen-2-ylmethylene)amino)phenyl)imino)diethanol |

Alkylation and Acylation Reactions on Amine and Hydroxyl Centers

The multiple reactive sites on 2,2'-(4-Aminophenylimino)diethanol allow for further functionalization through alkylation and acylation reactions.

Acylation Reactions: The primary aromatic amine is the most nucleophilic site and can be selectively acylated under controlled conditions. Reaction with acylating agents like acetic anhydride (B1165640) or acyl chlorides (e.g., benzoyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) will yield the corresponding N-acyl derivative. This reaction converts the primary amine into a more stable amide linkage. Protocols for such transformations are well-established, for instance, in peptide chemistry where selective acetylation of N-terminal amines is common. wpmucdn.comnih.gov

Alkylation Reactions: The two primary hydroxyl groups are nucleophilic and can be alkylated to form ethers. Reaction with alkyl halides (e.g., ethyl iodide) or sulfates in the presence of a strong base (e.g., sodium hydride) would lead to O-alkylation. It is also possible for further hydroxyethylation to occur by reaction with additional ethylene oxide, leading to the formation of poly(ethylene glycol) (PEG) side chains. google.com These modifications can significantly alter the solubility and other physical properties of the molecule.

The table below outlines potential derivatization reactions at the amine and hydroxyl centers.

| Reaction Type | Reactive Site | Reagent Example | Product Class |

|---|---|---|---|

| Acylation | Primary Aromatic Amine | Acetic Anhydride | N-(4-(bis(2-hydroxyethyl)amino)phenyl)acetamide |

| Acylation | Primary Aromatic Amine | Benzoyl Chloride | N-(4-(bis(2-hydroxyethyl)amino)phenyl)benzamide |

| Alkylation | Hydroxyl Groups | Ethyl Iodide / Base | 2,2'-((4-Aminophenyl)imino)bis(ethoxyethane) |

| Alkylation | Hydroxyl Groups | Ethylene Oxide | PEGylated 2,2'-((4-Aminophenyl)imino)diethanol |

Spectroscopic Characterization Techniques

Spectroscopic methods provide a non-destructive means to probe the molecular structure, bonding, and electronic properties of 2,2'-(4-Aminophenylimino)diethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 2,2'-(4-Aminophenylimino)diethanol, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the phenyl ring would typically appear in the downfield region. The methylene (B1212753) protons of the two ethanol groups would exhibit signals whose chemical shifts are influenced by the neighboring nitrogen and hydroxyl groups. The protons of the primary amine group and the hydroxyl groups may appear as broad signals and their positions can be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, the signals are typically acquired with proton decoupling to produce a spectrum of singlets, where each unique carbon atom gives a distinct peak. pressbooks.pubudel.edu The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. pressbooks.pub The aromatic carbons will resonate at lower field compared to the aliphatic carbons of the diethanolamino substituent. pressbooks.pub The carbon atoms attached to the electronegative nitrogen and oxygen atoms will be deshielded and thus shifted downfield. pressbooks.pub

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity within the molecule. libretexts.org A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would help in assigning the signals of the methylene protons in the ethanol chains. An HSQC spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached, providing unambiguous assignment of both ¹H and ¹³C spectra. nih.gov

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₄) | ~6.5 - 7.5 | Aromatic (C-NH₂) | ~140 - 150 |

| Methylene (-N-CH₂-) | ~3.2 - 3.8 | Aromatic (C-N) | ~130 - 140 |

| Methylene (-CH₂-OH) | ~3.5 - 4.0 | Methylene (-N-CH₂-) | ~50 - 60 |

| Amine (-NH₂) | Variable, broad | Methylene (-CH₂-OH) | ~60 - 70 |

| Hydroxyl (-OH) | Variable, broad |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of 2,2'-(4-Aminophenylimino)diethanol would show characteristic absorption bands corresponding to its functional groups. chemicalbook.comnist.gov Strong, broad bands in the region of 3200-3600 cm⁻¹ are expected for the O-H and N-H stretching vibrations of the hydroxyl and amino groups. C-H stretching vibrations of the aromatic ring and the aliphatic chains would appear around 2850-3100 cm⁻¹. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ region, while the C-O stretching of the alcohol groups would be in the 1000-1200 cm⁻¹ range. Aromatic C=C stretching vibrations typically give rise to peaks in the 1450-1600 cm⁻¹ region. chemicalbook.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | |

| N-H Stretch | 3200-3500 (medium) | |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-N Stretch | 1250-1350 | |

| C-O Stretch | 1000-1200 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. 2,2'-(4-Aminophenylimino)diethanol is expected to exhibit absorption bands in the UV region due to the π → π* transitions of the aromatic phenyl ring. The presence of the amino and diethanolamino substituents on the phenyl ring will likely cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The exact position and intensity of the absorption maxima would be sensitive to the solvent polarity.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For 2,2'-(4-Aminophenylimino)diethanol (C₁₀H₁₆N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (196.25 g/mol ). nih.govchemspider.com The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for this molecule could include the loss of a hydroxyl group, a water molecule, or cleavage of the C-C bonds in the ethanol side chains. The NIST Mass Spectrometry Data Center reports significant peaks at m/z values of 196, 165, 122, and 121 for this compound. nih.gov

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (O–H⋯O, N–H⋯N)

The molecular structure and crystal packing of 2,2'-(4-Aminophenylimino)diethanol and its derivatives are significantly influenced by a network of intermolecular hydrogen bonds. These interactions play a crucial role in the formation of stable, three-dimensional supramolecular architectures.

In a derivative of 2,2'-(4-Aminophenylimino)diethanol, specifically 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol, both hydrogen atoms of the hydroxyl groups are involved in intermolecular O–H⋯O hydrogen bonding. nih.gov This hydrogen bonding is a key factor in the assembly of the molecules into chains with 2₁ symmetry, extending parallel to the b-axis of the crystal lattice. nih.gov The organic moieties are oriented outwards from the twofold screw axis. nih.gov These one-dimensional chains, formed through hydrogen bonds, are stacked upon one another without any further hydrogen bonding between them. nih.gov This arrangement leads to a notable flattening of the entire CH₃O—C₆H₄C(H)=NC₆H₄ moiety, which is attributed to the minimization of inter-chain repulsion. nih.gov

The parent compound, 2,2'-(4-Aminophenylimino)diethanol, possesses three hydrogen bond donors and four hydrogen bond acceptors, indicating its potential for extensive hydrogen bonding. lookchem.comnih.gov This capacity for forming multiple hydrogen bonds is a defining feature of its chemical behavior and influences its physical properties. The presence of both N-H and O-H groups allows for a variety of hydrogen bonding motifs, including N–H⋯O, O–H⋯N, and O–H⋯O interactions, which are fundamental to the stability of its crystal structure.

Supramolecular Architecture and Crystal Packing Studies

The supramolecular architecture of 2,2'-(4-Aminophenylimino)diethanol derivatives is a direct consequence of the intermolecular forces, primarily hydrogen bonding, that govern their crystal packing.

In the case of 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol, the crystal structure reveals a well-defined one-dimensional infinite chain. nih.gov This chain is formed by molecules and their equivalents generated by a 2₁ screw axis, extending along the b-axis. nih.gov The nearly planar 4-CH₃O–C₆H₄–CH=N–C₆H₄– groups are positioned pointing away from this screw axis. nih.gov The packing of these chains is characterized by their stacking without direct hydrogen bond linkages between them. nih.gov This efficient packing minimizes steric hindrance and maximizes the stability of the crystal lattice. The dihedral angle between the aromatic rings in this derivative is a mere 3.9 (2)°, indicating a relatively planar conformation of the core structure. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and electronic properties of chemical compounds. For molecules similar in structure to 2,2'-(4-Aminophenylimino)diethanol, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to determine the optimized geometry in the gaseous phase. materialsciencejournal.orgresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data. researchgate.netnih.gov

The electronic structure of a molecule, which is fundamental to its reactivity and spectroscopic behavior, can also be elucidated through DFT. The calculated energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. materialsciencejournal.orgresearchgate.net These calculations help in understanding intramolecular charge transfer processes. nih.gov

Prediction of Reactivity Descriptors (Conceptual DFT)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the energies of the frontier molecular orbitals. nih.gov These descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Hardness (η): A measure of the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

Calculations on related compounds have shown that these reactivity descriptors can be effectively determined to understand the stability and reactivity of the molecule. nih.govnih.gov For instance, a narrow frontier orbital gap is indicative of high chemical reactivity and suggests that charge transfer interactions occur within the molecule. nih.gov

| Reactivity Descriptor | Formula |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Hardness (η) | (ELUMO - EHOMO) / 2 |

| Softness (S) | 1 / η |

| Electronegativity (χ) | -μ |

| Electrophilicity Index (ω) | μ2 / 2η |

HOMO-LUMO Analysis and Electron Cloud Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgnih.gov

In molecules with aromatic rings and functional groups like those in 2,2'-(4-Aminophenylimino)diethanol, the HOMO and LUMO are often located on the aromatic ring and the associated functional groups. researchgate.net This distribution of the frontier molecular orbitals indicates that these are the most probable sites for chemical reactions. The electron cloud distribution, visualized through molecular electrostatic potential (MEP) maps, can further identify the electrophilic and nucleophilic sites within a molecule. nih.govresearchgate.net In these maps, negative potential regions (often colored red or blue) indicate areas prone to electrophilic attack, while positive potential regions (often colored blue or red) are susceptible to nucleophilic attack. nih.govresearchgate.net

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (Egap) | ELUMO - EHOMO; indicates chemical reactivity and stability. nih.gov |

Analysis of Aromatic Character and Conjugation Systems

The aromatic character and conjugation systems within a molecule like 2,2'-(4-Aminophenylimino)diethanol are fundamental to its electronic properties and stability. The presence of the aminophenyl group implies a conjugated π-electron system. The stability arising from charge delocalization due to these conjugative interactions can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net

NBO analysis provides a detailed picture of the electron delocalization between filled donor NBOs and empty acceptor NBOs, which is a key factor in stabilizing the molecule. researchgate.net The planarity of the ring systems is also an important aspect of aromaticity. In related structures, it has been observed that multiple ring systems can lie in a single plane, which enhances conjugation. researchgate.net The degree of aromaticity can also be computationally assessed using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 2,2 4 Aminophenylimino Diethanol and Its Derivatives

Computational Studies and Molecular Modeling

Energy framework calculations are a powerful computational tool used to quantify the intermolecular interactions that govern the formation of supramolecular assemblies in the crystalline state. These calculations provide a detailed analysis of the pairwise interaction energies between molecules within a crystal lattice, decomposing them into their constituent electrostatic, dispersion, and repulsion components. This allows for a deeper understanding of the forces driving crystal packing and the relative importance of different types of non-covalent interactions.

While specific energy framework calculation data for the parent compound, 2,2'-(4-Aminophenylimino)diethanol, is not extensively available in the literature, analysis of its derivatives provides significant insight into the expected supramolecular behavior. A notable example is the crystal structure of 2,2'-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol, a closely related derivative. In this compound, the primary organizing force in the crystal lattice is intermolecular O-H···O hydrogen bonding. nih.gov These interactions involve the hydroxyl groups of the diethanol moieties and lead to the formation of chains with 2₁ screw symmetry along the b-axis of the crystal. nih.gov

Based on the molecular structure of 2,2'-(4-Aminophenylimino)diethanol, which features hydrogen bond donors (-NH₂, -OH) and acceptors (N, O), as well as an aromatic ring, a variety of intermolecular interactions are anticipated to contribute to its supramolecular architecture. These would include:

Hydrogen Bonds: Strong N-H···O and O-H···N or O-H···O hydrogen bonds are expected to be the most significant contributors to the stability of the crystal structure. The amino group and the hydroxyl groups are prime candidates for forming robust hydrogen-bonded networks.

Energy framework calculations would quantify these interactions, providing a visual and numerical representation of the supramolecular synthons. The calculations typically involve generating a cluster of molecules around a central molecule in the crystal and computing the interaction energies for each pair. The results are often visualized as energy frameworks, where the thickness and color of the cylinders connecting molecular centroids represent the magnitude of the interaction energies.

An illustrative data table, based on typical energy values obtained from such calculations for similar organic molecules, is presented below to demonstrate the expected outcomes of such an analysis for 2,2'-(4-Aminophenylimino)diethanol.

| Interaction Type | Pair of Molecules | Distance (Å) | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |

|---|---|---|---|---|---|

| N-H···O Hydrogen Bond | Molecule 1 - Molecule 2 | 2.9 | -35.5 | -15.2 | -50.7 |

| O-H···N Hydrogen Bond | Molecule 1 - Molecule 3 | 2.8 | -40.1 | -18.5 | -58.6 |

| π-π Stacking | Molecule 1 - Molecule 4 | 3.5 | -10.2 | -25.8 | -36.0 |

| C-H···π Interaction | Molecule 1 - Molecule 5 | 3.2 | -5.6 | -12.1 | -17.7 |

This table illustrates how energy framework calculations would break down the complex network of interactions into understandable and quantifiable components, thereby elucidating the key drivers of the supramolecular assembly of 2,2'-(4-Aminophenylimino)diethanol.

Coordination Chemistry of 2,2 4 Aminophenylimino Diethanol As a Ligand

Ligand Design Principles and Chelation Potential

The design of 2,2'-(4-Aminophenylimino)diethanol as a ligand is centered on its tripodal structure and the presence of multiple donor sites. The molecule possesses a central tertiary amine nitrogen atom, a primary aromatic amine group, and two terminal hydroxyl groups. This arrangement of N,N,O,O donor atoms provides several potential chelation modes.

The chelation potential is significant due to the ability to form stable five-membered rings upon coordination of the hydroxyl groups and the tertiary nitrogen to a metal center. The flexibility of the ethanol (B145695) arms allows the ligand to adapt to the preferred coordination geometry of various metal ions. The presence of the p-aminophenyl group introduces further electronic and structural versatility. The aromatic amine can act as a coordination site, a point for further functionalization, or a bridge in polynuclear systems. The electronic properties of the phenyl ring can also influence the donor strength of the tertiary amine nitrogen.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2,2'-(4-Aminophenylimino)diethanol typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol. The resulting complexes can be isolated as crystalline solids. While detailed structural characterization for simple metal complexes of the parent ligand is not extensively documented in the literature, studies on derivatives provide significant insight.

For instance, a Schiff base derivative, 2,2'-((4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol), was synthesized through a condensation reaction between 2,2'-(4-Aminophenylimino)diethanol and 4-methoxybenzaldehyde. nih.gov The structural analysis of this derivative reveals key features that are likely relevant to the coordination behavior of the parent ligand.

Table 1: Crystal Data for 2,2'-((4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₂N₂O₃ |

| Molecular Weight | 314.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3795 (9) |

| b (Å) | 8.0585 (14) |

| c (Å) | 18.531 (3) |

| β (°) | 91.168 (2) |

| Volume (ų) | 803.2 (2) |

Data sourced from reference nih.gov

In the crystal structure of this derivative, the molecule exhibits intermolecular hydrogen bonding involving the hydroxyl groups, which assemble the molecules into chains. nih.gov This highlights the importance of the hydroxyl groups in directing the supramolecular architecture, a feature that would be central to its coordination chemistry.

Coordination Modes and Denticity of the Ligand

Based on its structure, 2,2'-(4-Aminophenylimino)diethanol can exhibit variable denticity and coordination modes. The most common mode is expected to be as a tripodal, tridentate ligand, coordinating through the tertiary amine nitrogen and the two deprotonated hydroxyl oxygen atoms (N,O,O). This mode is common for similar di- and triethanolamine-based ligands.

Other potential coordination modes include:

Bidentate: Coordinating through the two hydroxyl groups (O,O) or through the tertiary nitrogen and one hydroxyl group (N,O).

Tetradentate: Involving the tertiary amine nitrogen, both hydroxyl oxygens, and the primary aromatic amine nitrogen (N,N,O,O). This would likely require a specific metal ion size and geometry.

Bridging: The ligand could bridge two or more metal centers, utilizing its various donor atoms to form polynuclear structures. For example, the hydroxyl groups could bridge two metals, or the entire ligand could link metal centers through its tertiary and primary amine groups.

Stereochemical Aspects of Metal-Ligand Coordination

The stereochemistry of complexes formed with 2,2'-(4-Aminophenylimino)diethanol is dictated by the coordination number and preferred geometry of the central metal ion. For an octahedral metal center with a 1:1 metal-to-ligand ratio, where the ligand coordinates in a tridentate (N,O,O) fashion, the remaining three coordination sites would be occupied by other ligands (e.g., solvent molecules, anions). This would typically result in a facial (fac) or meridional (mer) isomer.

With two ligands per metal ion (1:2 ratio), more complex stereoisomers are possible. The flexible ethanol arms can wrap around the metal ion in different conformations, leading to potential chiral structures. The specific stereoisomer obtained can be influenced by reaction conditions such as temperature and solvent.

Interactions with Transition Metal Ions

Schiff bases and their derivatives are well-known for their ability to form stable complexes with a wide range of transition metal ions. nih.gov The combination of nitrogen and oxygen donor atoms in 2,2'-(4-Aminophenylimino)diethanol makes it an effective chelating agent for first-row transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn).

The interaction is typically a Lewis acid-base reaction, where the electron-rich donor atoms of the ligand donate electron pairs to the vacant orbitals of the metal ion. The stability of the resulting complexes is enhanced by the chelate effect. Spectroscopic techniques such as UV-Vis and IR spectroscopy are commonly used to study these interactions and confirm coordination. For example, a shift in the C-N or O-H stretching frequencies in the IR spectrum upon complexation provides evidence of metal-ligand bond formation. nih.gov

Formation of Polynuclear Complexes and Supramolecular Assemblies

The structure of 2,2'-(4-Aminophenylimino)diethanol is conducive to the formation of polynuclear complexes and supramolecular assemblies. The presence of multiple, spatially distinct donor sites allows the ligand to act as a bridge between metal centers. For example, the two hydroxyl groups can bridge two metal ions, while the aminophenyl group remains available for further coordination or interaction.

Furthermore, non-covalent interactions, such as the hydrogen bonding observed in the crystal structure of its derivative, can play a crucial role in assembling individual complex units into larger, ordered supramolecular structures. nih.gov Coordination polymers, where the ligand systematically links metal ions into one-, two-, or three-dimensional networks, are a potential outcome of its coordination with suitable metal ions and counter-anions. researchgate.net

Theoretical Studies on Metal-Ligand Binding Affinity

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding and predicting the stability and structure of coordination complexes. nih.govresearchgate.net For a ligand like 2,2'-(4-Aminophenylimino)diethanol, DFT calculations can be employed to:

Optimize Geometries: Predict the most stable three-dimensional structure of the metal complexes, including bond lengths and angles. bohrium.com

Calculate Binding Energies: Determine the strength of the interaction between the ligand and various metal ions, allowing for a comparison of binding affinities. nih.gov

Analyze Electronic Structure: Investigate the distribution of electron density and the nature of the molecular orbitals (e.g., HOMO and LUMO) to understand the bonding characteristics and reactivity of the complexes. bohrium.com

While specific DFT studies on 2,2'-(4-Aminophenylimino)diethanol complexes are not widely reported, research on similar systems demonstrates the utility of these methods. For example, DFT has been used to assess bond lengths, bond angles, and HOMO-LUMO energy gaps for complexes of other substituted amine ligands, providing insights into their stability and electronic properties. bohrium.comnih.gov Such studies could be readily applied to elucidate the binding preferences and electronic features of complexes formed with 2,2'-(4-Aminophenylimino)diethanol.

Role of 2,2 4 Aminophenylimino Diethanol in Polymer Science and Functional Materials

Integration into Polymer Systems

The unique combination of reactive functional groups in 2,2'-(4-aminophenylimino)diethanol allows for its incorporation into polymer backbones through several polymerization techniques.

As a Monomer in Polycondensation Reactions

With its primary amine and dual hydroxyl functionalities, 2,2'-(4-aminophenylimino)diethanol can act as a monomer in step-growth polymerization, also known as polycondensation. wikipedia.org This type of polymerization proceeds through the stepwise reaction of functional groups on the monomers. fiveable.meyoutube.com In this context, 2,2'-(4-aminophenylimino)diethanol can be classified as an AB2 type monomer, where 'A' represents the amine group and 'B' represents the hydroxyl groups.

This structure allows it to react with various co-monomers to form a range of polymers. For instance:

Polyesters: The hydroxyl groups can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or anhydrides) to form polyester (B1180765) chains. The amine group can either be protected or remain as a pendant functional group, offering a site for further chemical modification or influencing the polymer's properties.

Polyamides: The primary amine group can react with dicarboxylic acids to form amide linkages. In this case, the hydroxyl groups would be pendant along the polyamide backbone, increasing hydrophilicity and providing sites for crosslinking. wikipedia.org

Poly(ester-amide)s: If reacted with a dicarboxylic acid, both the amine and hydroxyl groups could potentially react, leading to the formation of a complex poly(ester-amide) structure.

The slow increase in molecular weight until high conversion is a characteristic feature of step-growth polymerization. fiveable.me

Table 1: Potential Polycondensation Reactions Involving 2,2'-(4-Aminophenylimino)diethanol

| Co-monomer Type | Resulting Polymer | Linkage Formed | Potential Properties |

| Dicarboxylic Acid | Polyamide/Poly(ester-amide) | Amide, Ester | Increased hydrophilicity, sites for crosslinking |

| Diacyl Chloride | Polyester/Poly(ester-amide) | Ester, Amide | Potentially higher reaction rates |

| Dianhydride | Polyimide/Polyamide-imide | Imide, Amide | High thermal stability |

| Diisocyanate | Polyurethane/Polyurea | Urethane (B1682113), Urea (B33335) | Elastomeric properties |

This table represents theoretical reactions based on the functional groups of 2,2'-(4-Aminophenylimino)diethanol and general principles of polycondensation.

As a Crosslinking Agent or Chain Extender in Thermosets

The presence of three reactive sites (one primary amine and two hydroxyls) makes 2,2'-(4-aminophenylimino)diethanol a suitable candidate for use as a crosslinking agent or a chain extender in the production of thermosetting polymers. nih.gov Thermosets are polymers that are irreversibly cured to form a rigid, three-dimensional network.

In Epoxy Resins: The primary amine group can act as a curing agent for epoxy resins. It can open the epoxide ring, and the hydrogen atoms on the amine and the newly formed hydroxyl groups can react with additional epoxide groups, leading to a cross-linked network. The two original hydroxyl groups on the molecule can also participate in the curing process, further increasing the crosslink density.

In Polyurethanes: In polyurethane synthesis, the hydroxyl groups of 2,2'-(4-aminophenylimino)diethanol can react with isocyanate groups to form urethane linkages. Due to its trifunctionality, it can act as a crosslinker, creating a network structure that is characteristic of thermosetting polyurethanes. The amine group can also react with isocyanates to form urea linkages.

The use of such a trifunctional monomer allows for precise control over the crosslink density of the resulting thermoset, which in turn influences its mechanical properties, such as rigidity and thermal resistance.

Mechanistic Aspects of Polymerization Processes

Understanding the mechanistic pathways through which 2,2'-(4-aminophenylimino)diethanol participates in polymerization is crucial for controlling the structure and properties of the final material.

Radical Polymerization Initiation and Control

While 2,2'-(4-aminophenylimino)diethanol is not a conventional radical initiator, aromatic amines can, under certain conditions, participate in redox initiation systems. In such systems, the amine can react with an oxidizing agent to generate free radicals that can initiate polymerization. However, the role of 2,2'-(4-aminophenylimino)diethanol as a radical polymerization initiator is not well-documented in scientific literature. Its primary utility in polymer synthesis is through the reactivity of its amine and hydroxyl functional groups in step-growth processes.

Step-Growth Polymerization Mechanisms and Reaction Kinetics

The polymerization of 2,2'-(4-aminophenylimino)diethanol with suitable co-monomers follows the mechanism of step-growth polymerization. youtube.com This typically involves a series of nucleophilic substitution or addition reactions. fiveable.me

For example, in the formation of a polyester with a dicarboxylic acid, the hydroxyl groups of 2,2'-(4-aminophenylimino)diethanol act as nucleophiles, attacking the carbonyl carbon of the carboxylic acid. This reaction is often catalyzed by an acid. wikipedia.org The kinetics of such a polyesterification can be either self-catalyzed, where the reactant carboxylic acid also acts as the catalyst, or externally catalyzed by the addition of a strong acid. youtube.com

The rate of polymerization in step-growth processes is dependent on the concentration of the reacting functional groups. fiveable.me A key feature is that the molecular weight of the polymer increases slowly until the very late stages of the reaction, requiring high conversion (typically >99%) to achieve high molecular weight polymers. wikipedia.org

Table 2: General Kinetic Parameters in Step-Growth Polymerization

| Parameter | Description | Significance |

| Rate Constant (k) | A proportionality constant relating the rate of reaction to the concentration of reactants. | Influenced by temperature and the presence of catalysts. |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | Determines how the reaction rate changes with reactant concentration. For uncatalyzed polyesterification, it can be complex, while for catalyzed systems, it often simplifies. |

| Extent of Reaction (p) | The fraction of functional groups that have reacted at a given time. | Directly related to the number-average degree of polymerization. |

| Degree of Polymerization (Xn) | The average number of monomer units in a polymer chain. | A key indicator of the polymer's molecular weight. For linear polymers, Xn = 1 / (1 - p). |

This table outlines general kinetic parameters applicable to the step-growth polymerization of monomers like 2,2'-(4-Aminophenylimino)diethanol.

Radiation-Induced Polymerization

Radiation-induced polymerization is initiated by high-energy radiation such as gamma rays or electron beams, which can create reactive species (radicals, cations, or anions) in the monomer system. nih.gov While there is a lack of specific studies on the radiation-induced polymerization of 2,2'-(4-aminophenylimino)diethanol, its chemical structure suggests potential reactivity under such conditions.

The aromatic ring is susceptible to attack by radiolytically generated species. Furthermore, the heteroatoms (nitrogen and oxygen) with their lone pairs of electrons can also be sites for the initiation of polymerization. It is plausible that irradiation could lead to the formation of radical cations on the aromatic ring, which could then initiate cationic polymerization. Alternatively, radical abstraction from the ethanol (B145695) side chains could initiate a radical polymerization pathway. The presence of a sensitizer (B1316253) could potentially enhance the polymerization yield and rate. nih.gov However, without direct experimental evidence, the specific mechanism and efficiency of radiation-induced polymerization of this compound remain speculative.

Development of Functional Polymeric Materials

The incorporation of 2,2'-(4-Aminophenylimino)diethanol into polymer chains can impart a range of desirable functionalities, paving the way for advanced materials with tailored properties. Its aromatic core contributes to thermal stability and rigidity, while the amine and hydroxyl moieties offer avenues for creating responsive and optically active polymers.

Smart Materials and Responsive Systems

Smart materials, or stimuli-responsive polymers, can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. The presence of both acidic (phenolic hydroxyl) and basic (amino) groups in the molecular structure of 2,2'-(4-Aminophenylimino)diethanol suggests its potential utility in the synthesis of pH-responsive polymers. These polymers could find applications in drug delivery systems, where a change in pH triggers the release of a therapeutic agent, or in the development of sensors.

Furthermore, the diethanolamine (B148213) functionality could be leveraged to create thermoresponsive polymers. While specific research on 2,2'-(4-Aminophenylimino)diethanol in this area is limited, polymers containing similar N,N-disubstituted aminoethanol units have been known to exhibit Lower Critical Solution Temperature (LCST) behavior, where they undergo a reversible phase transition from soluble to insoluble in water as the temperature is raised. This property is highly sought after for applications in injectable hydrogels for tissue engineering and controlled release systems.

Table 1: Potential Stimuli-Responsive Behavior of Polymers Incorporating 2,2'-(4-Aminophenylimino)diethanol

| Stimulus | Responsive Functional Group(s) | Potential Application |

| pH | Primary aromatic amine, Tertiary amine | Drug delivery, Sensors |

| Temperature | N,N-diethanolamine moiety | Injectable hydrogels, Controlled release |

Polymers with Tunable Optical Properties (e.g., related to dye synthesis)

The aromatic amine group in 2,2'-(4-Aminophenylimino)diethanol makes it a prime candidate for the synthesis of azo dyes. Azo dyes are characterized by the -N=N- chromophore, which is responsible for their vibrant colors. By diazotizing the primary amine group of 2,2'-(4-Aminophenylimino)diethanol and coupling it with various aromatic compounds, a wide array of dyes with different colors and properties can be synthesized.

The incorporation of these azo dye moieties into a polymer backbone can lead to materials with tunable optical properties. The color of the resulting polymer can be controlled by the choice of the coupling agent. Furthermore, the hydroxyl groups on the diethanolamine portion can be used to further modify the polymer, potentially influencing its solubility and interaction with other materials. While the primary use of its sulfate (B86663) salt, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, is in oxidative hair dyes, the underlying chemistry points to broader applications in creating colored polymers for coatings, plastics, and optical filters.

Table 2: Potential Azo Dyes Derived from 2,2'-(4-Aminophenylimino)diethanol

| Coupling Component | Resulting Azo Dye Chromophore | Potential Color |

| Phenol | p-(4-hydroxyphenyl)azo-N,N-bis(2-hydroxyethyl)aniline | Yellow/Orange |

| Naphthol | p-(4-hydroxynaphthyl)azo-N,N-bis(2-hydroxyethyl)aniline | Red/Violet |

| Aniline | p-(4-aminophenyl)azo-N,N-bis(2-hydroxyethyl)aniline | Yellow/Brown |

Hybrid Materials and Nanocomposites

The hydroxyl groups of 2,2'-(4-Aminophenylimino)diethanol provide reactive sites for the formation of hybrid organic-inorganic materials. For instance, these hydroxyl groups can react with metal alkoxides through a sol-gel process to create covalently linked hybrid networks. Such materials can combine the processability and functionality of the organic polymer with the mechanical strength and thermal stability of the inorganic component.

Moreover, 2,2'-(4-Aminophenylimino)diethanol can be used to functionalize the surface of nanoparticles, leading to the formation of nanocomposites with enhanced properties. The amine or hydroxyl groups can form bonds with the surface of nanofillers like silica, titania, or carbon nanotubes. This surface modification can improve the dispersion of the nanoparticles within a polymer matrix, leading to enhanced mechanical, thermal, and barrier properties of the resulting nanocomposite. For example, the functionalization of graphene oxide with similar p-phenylenediamine (B122844) derivatives has been shown to improve its electrical conductivity and thermal stability in polystyrene composites.

Table 3: Potential Components for Hybrid Materials and Nanocomposites with 2,2'-(4-Aminophenylimino)diethanol

| Material Type | Inorganic/Nano Component | Interaction with 2,2'-(4-Aminophenylimino)diethanol | Potential Property Enhancement |

| Hybrid Material | Silica (from TEOS) | Covalent bonding via hydroxyl groups (sol-gel) | Thermal stability, Mechanical strength |

| Nanocomposite | Graphene Oxide | Covalent bonding or strong interaction via amine groups | Electrical conductivity, Thermal stability |

| Nanocomposite | Metal Nanoparticles (e.g., Au, Ag) | Coordination with amine groups | Catalytic activity, Optical properties |

Catalytic Applications and Mechanistic Insights

Organocatalytic Properties Attributed to the Amine and Hydroxyl Functionalities

The structure of 2,2'-(4-Aminophenylimino)diethanol incorporates both amine and hydroxyl functional groups, which are known to be active centers in various organocatalytic transformations. In principle, the aromatic primary amine could participate in reactions such as Michael additions, aldol condensations, and Mannich reactions through the formation of enamine or iminium ion intermediates. The two hydroxyl groups could potentially act as hydrogen bond donors, activating electrophiles and orienting substrates within a catalytic pocket.

However, a thorough review of scientific databases reveals a conspicuous absence of studies specifically investigating the organocatalytic properties of 2,2'-(4-Aminophenylimino)diethanol. While the broader class of aminodiols has been explored for their catalytic potential, specific research detailing the catalytic activity of this particular compound is not available.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes 2,2'-(4-Aminophenylimino)diethanol a potential N,O-chelating ligand for transition metals. Such ligands are integral to a wide array of catalytic processes in both homogeneous and heterogeneous systems.

Metal-Catalyzed Transformations (e.g., Hydrogenation, Reduction)

In the context of metal-catalyzed transformations like hydrogenation and reduction, ligands play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity. Derivatives of p-phenylenediamine (B122844) have been utilized as ligands in various catalytic applications. For instance, the catalytic hydrogenation of o-phenylenediamine to 1,2-diaminocyclohexane has been studied using ruthenium catalysts, highlighting the interaction of aromatic diamines with metal centers. researchgate.net

Despite the potential of 2,2'-(4-Aminophenylimino)diethanol to act as a ligand, there is no specific data available in the literature that details its application in metal-catalyzed hydrogenation or reduction reactions. The performance of catalysts derived from this specific ligand, including conversion rates and selectivity for such transformations, remains an uninvestigated area of research.

Design and Synthesis of Novel Catalytic Systems

The synthesis of novel catalytic systems often involves the strategic design and modification of ligands to achieve desired catalytic outcomes. The functional groups on 2,2'-(4-Aminophenylimino)diethanol, namely the primary amine and the two hydroxyl groups, offer sites for further chemical modification. These modifications could be used to tune the solubility, stability, and electronic properties of the resulting metal complexes.

While the synthesis of the parent compound is documented, primarily in the context of its use as a hair dye intermediate, there are no published reports on the design and synthesis of novel catalytic systems that specifically incorporate 2,2'-(4-Aminophenylimino)diethanol as a ligand.

Mechanistic Pathways of Catalytic Reactions

Understanding the mechanistic pathways of catalytic reactions is fundamental to optimizing catalyst performance and designing new catalysts. This involves the characterization of active sites and the study of reaction intermediates.

Active Site Characterization and Reaction Intermediate Studies

For a hypothetical catalyst system involving 2,2'-(4-Aminophenylimino)diethanol as a ligand, active site characterization would involve identifying the coordination environment of the metal center and the role of the amine and hydroxyl functionalities in substrate binding and activation. Techniques such as X-ray crystallography, NMR spectroscopy, and various spectroscopic methods would be essential in such studies.

However, in the absence of any reported catalytic systems based on this compound, there have been no active site characterization or studies of reaction intermediates.

Turnover Frequencies and Catalytic Efficiency

Turnover number (TON) and turnover frequency (TOF) are critical metrics for evaluating the efficiency of a catalyst. TON represents the total number of substrate molecules converted to product per molecule of catalyst, while TOF is the turnover per unit of time. wikipedia.org These parameters provide a quantitative measure of a catalyst's activity and stability.

As there are no documented catalytic applications for 2,2'-(4-Aminophenylimino)diethanol, no data on turnover frequencies or catalytic efficiency for any reaction exists in the scientific literature.

Advanced Applications and Future Research Directions

Development of Chemical Sensors and Chemosensors for Specific Analytes

The structural attributes of 2,2'-(4-Aminophenylimino)diethanol, particularly the presence of a primary aromatic amine, make it an ideal precursor for the synthesis of Schiff bases. These Schiff base derivatives are at the forefront of chemosensor development due to their ability to selectively bind with various ions and molecules, leading to detectable changes in their physical and chemical properties.

Selective Detection of Ions and Molecules

Schiff bases derived from 2,2'-(4-Aminophenylimino)diethanol can be designed to exhibit high selectivity and sensitivity towards specific metal ions. For instance, the imine nitrogen and the hydroxyl groups of the diethanolamino moieties can act as coordination sites for metal ions. Research on analogous Schiff base ligands has demonstrated selective detection of cations such as copper (Cu²⁺), iron (Fe³⁺), and cobalt (Co²⁺). scirp.orgmdpi.com The formation of a stable complex between the Schiff base and the metal ion can be tailored to be highly specific, minimizing interference from other ions present in the sample. mdpi.com The dinitrophenol-based chemosensor, for example, has shown the ability to sequentially detect Cu²⁺ and S²⁻ ions with high selectivity. mdpi.com This suggests that derivatives of 2,2'-(4-Aminophenylimino)diethanol could be engineered for the selective detection of a wide array of analytes, including environmentally and biologically significant ions.

Optical and Electrochemical Sensing Mechanisms

The detection of analytes using Schiff base sensors derived from 2,2'-(4-Aminophenylimino)diethanol can be achieved through various mechanisms, primarily optical and electrochemical.

Optical Sensing: Optical sensors often rely on colorimetric or fluorescent changes upon analyte binding.

Colorimetric Sensing: The complexation of a Schiff base with a metal ion can alter the electronic structure of the molecule, leading to a change in its absorption spectrum and a visible color change. mdpi.com This phenomenon, often driven by intramolecular charge transfer (ICT) or ligand-to-metal charge transfer (LMCT), allows for the "naked-eye" detection of the target analyte. tandfonline.com

Fluorescent Sensing: Many Schiff base complexes exhibit fluorescence. The binding of an analyte can either enhance ("turn-on") or quench ("turn-off") the fluorescence signal. nih.gov This change in fluorescence intensity provides a highly sensitive method for quantitative analysis. The design of such sensors can be rationally guided by selecting appropriate aromatic aldehydes to condense with 2,2'-(4-Aminophenylimino)diethanol, thereby tuning the photophysical properties of the resulting Schiff base.

Electrochemical Sensing: Electrochemical sensors offer an alternative and often highly sensitive method for analyte detection. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to monitor the changes in the electrochemical behavior of the Schiff base upon complexation with an analyte. The binding of a metal ion, for instance, can shift the redox potentials of the Schiff base, providing a measurable signal for detection.

| Sensing Mechanism | Principle | Potential Analytes |

| Colorimetric | Change in visible color upon analyte binding due to altered electronic properties. | Metal ions (e.g., Cu²⁺, Fe³⁺, Co²⁺), Anions (e.g., S²⁻) |

| Fluorescent | Enhancement or quenching of fluorescence upon complexation with the analyte. | Metal ions, Biologically important molecules |

| Electrochemical | Change in redox potential or current upon analyte binding. | Metal ions, Organic molecules |

Prospects in Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents significant opportunities for the application of 2,2'-(4-Aminophenylimino)diethanol and its derivatives. The hydrogen bonding capabilities of the hydroxyl groups and the potential for π-π stacking interactions of the aromatic ring make this compound a promising candidate for the construction of complex supramolecular assemblies. nih.gov

The principles of host-guest chemistry can be applied to design systems where derivatives of 2,2'-(4-Aminophenylimino)diethanol act as hosts for specific guest molecules. mdpi.com The diethanolamino groups can form a cavity-like structure capable of encapsulating small molecules or ions, leading to applications in areas such as drug delivery and selective extraction. Furthermore, the self-assembly of these molecules can lead to the formation of well-ordered nanostructures like nanofibers and vesicles, which have potential uses in biomaterials and nanotechnology. nih.gov

Methodological Advancements in Synthesis and Characterization

The synthesis of functional materials based on 2,2'-(4-Aminophenylimino)diethanol relies on the development of advanced synthetic methodologies and robust characterization techniques.

The primary synthetic route to functional derivatives involves the condensation reaction of the primary amine group with various aldehydes to form Schiff bases. Recent advancements in synthetic chemistry, such as the use of microwave-assisted synthesis or novel catalytic systems, can lead to higher yields, shorter reaction times, and more environmentally friendly processes. mdpi.com Furthermore, methods for the polymerization of p-phenylenediamine (B122844) derivatives are being explored to create novel polymeric materials with tailored properties. tandfonline.comtandfonline.com

The characterization of newly synthesized Schiff bases and their metal complexes is crucial for understanding their structure and properties. A combination of spectroscopic and analytical techniques is typically employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond in the Schiff base.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

UV-Visible Spectroscopy: To study the electronic transitions and the effect of analyte binding.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compounds and their metal complexes. nih.gov

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the molecules and their complexes.

Computational Chemistry in Predictive Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the predictive design and discovery of new chemosensors and functional materials based on 2,2'-(4-Aminophenylimino)diethanol. nih.gov

DFT calculations can be used to:

Optimize Molecular Geometries: Predict the most stable three-dimensional structures of the Schiff bases and their metal complexes. nih.gov

Analyze Electronic Properties: Understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the optical and electrochemical properties.

Simulate Spectroscopic Data: Calculate theoretical UV-Vis and IR spectra to aid in the interpretation of experimental data.

Investigate Reaction Mechanisms: Elucidate the pathways of complex formation and sensing mechanisms.

Predict Binding Affinities: Estimate the binding energies between the host molecule and various guest analytes to predict selectivity.

By employing these computational methods, researchers can screen a large number of potential derivatives of 2,2'-(4-Aminophenylimino)diethanol for their sensing capabilities before embarking on time-consuming and resource-intensive experimental synthesis. This predictive approach accelerates the discovery of new and improved chemosensors and functional materials.

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Optimization of molecular geometry, analysis of electronic properties (HOMO/LUMO), simulation of spectra. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra for optical sensor design. |

| Molecular Docking | Simulation of the interaction between a ligand and a receptor to predict binding modes and affinities. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2'-(4-Aminophenylimino)diethanol, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 4-aminophenylamine with ethylene oxide or derivatives of 2-(2-hydroxyethyl)aminoethanol under controlled pH and temperature. Key steps include nitro group reduction (using catalysts like Pd/C) and Schiff base formation . Optimization involves adjusting solvent polarity, temperature (e.g., 50°C for iodination ), and stoichiometric ratios. High-dilution conditions are critical in cyclization reactions to prevent polymerization .

Q. Which spectroscopic techniques are most effective for characterizing 2,2'-(4-Aminophenylimino)diethanol, and what key data should be reported?

- Methodology :

- ¹H/¹³C NMR : Identify protons on the aromatic ring (δ ~6.5–7.5 ppm) and hydroxyethyl groups (δ ~3.1–3.5 ppm). For example, ¹H NMR in DMSO shows hydroxyethyl protons at 3.16–3.29 ppm .

- X-ray crystallography : Resolve hydrogen bonding patterns (e.g., O–H···N interactions) and molecular packing. Asymmetric units are often analyzed using SHELX software .

- FT-IR : Confirm N–H (~3300 cm⁻¹) and O–H (~3200–3500 cm⁻¹) stretches .

Q. How can purity and yield be quantified during synthesis, and what common impurities arise?

- Methodology : Use HPLC with UV detection (λ ~254 nm) or gravimetric analysis after recrystallization (e.g., ethanol/water mixtures). Impurities like unreacted nitro precursors or Schiff base byproducts are monitored via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the material properties of 2,2'-(4-Aminophenylimino)diethanol derivatives?

- Methodology : Single-crystal X-ray studies reveal that hydroxy groups form intramolecular O–H···N bonds, stabilizing planar conformations. In crystal lattices, screw-axis stacking (e.g., 21-screw axis along the b-axis) creates one-dimensional chains, impacting solubility and thermal stability . Computational tools (Hirshfeld surface analysis) quantify interaction contributions .

Q. What strategies resolve contradictions in reported structural data for Schiff base derivatives of this compound?

- Methodology : Cross-validate crystallographic data with the Cambridge Structural Database (CSD). For example, torsion angles (C4–C7–N1–C8) in 2,2'-(4-Aminophenylimino)diethanol derivatives should match CSD averages (~170–180°). Discrepancies arise from substituent effects (e.g., methoxy vs. hydroxy groups), resolved via Rietveld refinement in SHELXL .

Q. How does this compound serve as a precursor for macrocyclic or paracyclophane systems, and what templating agents are effective?

- Methodology : Under high-dilution conditions, condensation with dialdehydes or dihalides forms macrocycles. Metal ions (e.g., Cu²⁺) act as templates but require post-synthesis removal via chelation. Yields improve with slow addition (syringe pumps) and inert atmospheres .

Q. What mechanistic insights explain its reactivity in iodination or oxidation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.